N-(5-Bromothiophen-2-yl)-N-butylpropanamide
Description
N-(5-Bromothiophen-2-yl)-N-butylpropanamide is an amide derivative featuring a 5-bromo-substituted thiophene ring, an N-butyl group, and a propanamide backbone. The bromothiophene moiety confers electron-withdrawing and aromatic heterocyclic properties, while the butyl chain enhances lipophilicity.
Properties
IUPAC Name |
N-(5-bromothiophen-2-yl)-N-butylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-3-5-8-13(10(14)4-2)11-7-6-9(12)15-11/h6-7H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRACQDTJCTDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=C(S1)Br)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromothiophen-2-yl)-N-butylpropanamide typically involves the bromination of thiophene followed by amide formation. One common method involves the use of n-butyllithium to abstract a proton from thiophene, followed by bromination with a brominating agent such as N-bromosuccinimide . The resulting 5-bromothiophene is then reacted with butylamine and propanoyl chloride under appropriate conditions to form the desired amide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromothiophen-2-yl)-N-butylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Bromothiophen-2-yl)-N-butylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-Bromothiophen-2-yl)-N-butylpropanamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Varying Alkyl Chains
Compounds 5a–5d (Molecules, 2013) are sulfamoylphenyl-tetrahydrofuran amides with alkyl chains of increasing length (C4–C7). Key comparisons include:
- Synthesis : Prepared via acylation of compound 4 with acyl chlorides, yielding 45–51% after purification .
- Physical Properties : Longer alkyl chains correlate with lower melting points (e.g., 5a : 180–182°C vs. 5c : 142–143°C) and increased lipophilicity .
- Spectroscopic Trends : $^{13}\text{C-NMR}$ signals for carbonyl carbons remain consistent (~174.5 ppm), while alkyl chain carbons shift predictably with chain length .
Table 1: Alkyl Chain Effects in Amides
| Compound | Alkyl Chain | m.p. (°C) | Yield (%) | Key Application |
|---|---|---|---|---|
| 5a | Butyl | 180–182 | 51.0 | Synthetic intermediate |
| 5b | Pentyl | 174–176 | 45.4 | Synthetic intermediate |
| 5c | Hexyl | 142–143 | 48.3 | Synthetic intermediate |
| Target | Butyl | N/A | N/A | To be explored |
Insight : The target compound’s butyl chain may balance lipophilicity and solubility, similar to 5a , but its bromothiophene group introduces distinct electronic effects.
Bromothiophene-Containing Bioactive Analogs
Foroumadi et al. (2005, 2006) synthesized N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones, demonstrating antibacterial activity . Key comparisons:
- Substituent Impact: Unlike Foroumadi’s quinolone hybrids, the target compound lacks a piperazine ring, which may limit antibacterial potency but reduce molecular complexity.
Table 2: Bromothiophene Derivatives in Drug Discovery
| Compound | Core Structure | Bioactivity | Reference |
|---|---|---|---|
| Foroumadi et al. (2005) | Quinolone-piperazine | Antibacterial | |
| Target Compound | Simple amide | Underexplored | – |
Insight : The target compound’s simpler structure could serve as a lead for optimizing pharmacokinetic properties or exploring new therapeutic targets.
Bromothiophene in Materials Science
The monomer T-EHPPD-T () incorporates bromothiophene units into a pyrrolopyridazinedione copolymer for organic solar cells. Key comparisons:
Biological Activity
N-(5-Bromothiophen-2-yl)-N-butylpropanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H16BrNOS
- Molecular Weight : 290.22 g/mol
- CAS Number : 1392491-55-2
The compound features a bromothiophene moiety, which is known for its diverse biological properties, combined with a butylpropanamide group that may enhance its pharmacological profile.
This compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways critical for cell survival and proliferation.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits inhibitory effects against various pathogens, potentially useful in infection control. |
| Anticancer Properties | Shown to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. |
| Anti-inflammatory Effects | May reduce inflammatory markers in cellular models, indicating a role in managing inflammation. |
Case Study 1: Anticancer Activity
A study investigating the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This finding suggests its potential as a therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead for developing new antibiotics.
Biochemical Interactions
The compound interacts with various cellular components:
- Cell Signaling Pathways : It modulates pathways such as MAPK and NF-kB, which are crucial for cell survival and inflammatory responses.
- Gene Expression : this compound influences the expression of genes involved in apoptosis and cell cycle regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
